molecular formula C12H17BrO2 B4957094 1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene

1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene

Cat. No.: B4957094
M. Wt: 273.17 g/mol
InChI Key: SLMNFISNPZXWIQ-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two ethoxy groups and a bromoethoxy group

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-10-3-4-12(11(2)9-10)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMNFISNPZXWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dimethylphenol is replaced by the bromoethoxy group.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromoethoxy group can be reduced to form the corresponding ethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the ethoxy derivative.

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which 1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromoethoxy group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The ethoxy groups can undergo oxidation or reduction, further altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-(2-Bromoethoxy)ethanol
  • 1-(2-Bromoethoxy)-2-methoxyethane

Comparison: 1-[2-(2-Bromoethoxy)ethoxy]-2,4-dimethylbenzene is unique due to the presence of both bromoethoxy and ethoxy groups on a dimethylbenzene ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable in specific synthetic and research applications.

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